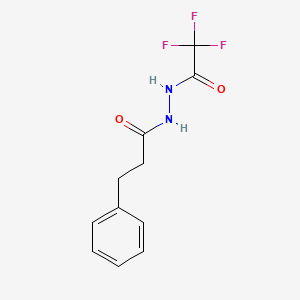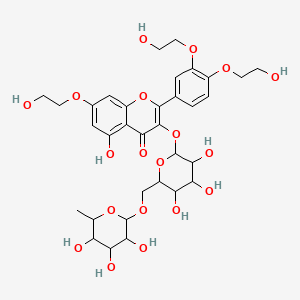![molecular formula C16H11N3O5 B12453759 Methyl 3-[(2-cyanophenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B12453759.png)
Methyl 3-[(2-cyanophenyl)carbamoyl]-5-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(2-cyanophenyl)carbamoyl]-5-nitrobenzoate is an organic compound with a complex structure that includes a nitro group, a carbamoyl group, and a cyano group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-cyanophenyl)carbamoyl]-5-nitrobenzoate typically involves multi-step organic reactions. One common method involves the nitration of methyl benzoate to introduce the nitro group, followed by the introduction of the carbamoyl group through a reaction with an appropriate isocyanate. The cyano group can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are critical to achieving high purity and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[(2-cyanophenyl)carbamoyl]-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoates or carbamoyl derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-[(2-cyanophenyl)carbamoyl]-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of Methyl 3-[(2-cyanophenyl)carbamoyl]-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyano and carbamoyl groups can form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-({2-[(2-cyanophenyl)carbamoyl]ethyl}amino)benzoate
- 2-({[(3-cyanophenyl)carbamoyl]methyl}sulfanyl)benzoic acid
Uniqueness
Methyl 3-[(2-cyanophenyl)carbamoyl]-5-nitrobenzoate is unique due to the presence of both a nitro group and a cyano group, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various fields of research.
Propiedades
Fórmula molecular |
C16H11N3O5 |
|---|---|
Peso molecular |
325.27 g/mol |
Nombre IUPAC |
methyl 3-[(2-cyanophenyl)carbamoyl]-5-nitrobenzoate |
InChI |
InChI=1S/C16H11N3O5/c1-24-16(21)12-6-11(7-13(8-12)19(22)23)15(20)18-14-5-3-2-4-10(14)9-17/h2-8H,1H3,(H,18,20) |
Clave InChI |
YLUWJPRLRATHOE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2C#N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]glycine](/img/structure/B12453680.png)
![N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}pyridine-3-carboxamide](/img/structure/B12453684.png)


![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12453690.png)

![N-[2-(4-butylphenyl)-2H-benzotriazol-5-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B12453707.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B12453710.png)
![4-[(2S)-2-{[(isoquinoline-5-sulfonyl)methyl]amino}-3-oxo-3-(4-phenylpiperazin-1-yl)propyl]phenyl isoquinoline-5-sulfonate](/img/structure/B12453728.png)
![N-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12453733.png)

![5-{[(E)-naphthalen-2-ylmethylidene]amino}-2,3-dihydrophthalazine-1,4-dione](/img/structure/B12453748.png)

![({(4E)-1-(3-bromo-4-methylphenyl)-4-[(4-chlorophenyl)imino]-1,3-diazaspiro[4.5]dec-2-en-2-yl}sulfanyl)acetic acid](/img/structure/B12453752.png)
